molecular formula C9H22N2O B13773632 2-((3-Aminopropyl)butylamino)ethanol CAS No. 90853-15-9

2-((3-Aminopropyl)butylamino)ethanol

Cat. No.: B13773632
CAS No.: 90853-15-9
M. Wt: 174.28 g/mol
InChI Key: BPTIUFAAIYHPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Aminopropyl)butylamino)ethanol typically involves the reaction of butylamine with 3-aminopropanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-((3-Aminopropyl)butylamino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3-Aminopropyl)butylamino)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3-Aminopropyl)butylamino)ethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The hydroxyl and amine groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Aminopropyl)butylamino)ethanol is unique due to its combination of a butyl group and a 3-aminopropyl group, which provides distinct chemical properties and reactivity. This makes it a valuable compound in various applications, particularly in the synthesis of specialized organic molecules .

Properties

CAS No.

90853-15-9

Molecular Formula

C9H22N2O

Molecular Weight

174.28 g/mol

IUPAC Name

2-[(6-amino-3-methylhexyl)amino]ethanol

InChI

InChI=1S/C9H22N2O/c1-9(3-2-5-10)4-6-11-7-8-12/h9,11-12H,2-8,10H2,1H3

InChI Key

BPTIUFAAIYHPCD-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN)CCNCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.